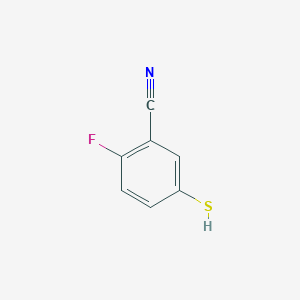

2-Fluoro-5-mercaptobenzonitrile

Overview

Description

2-Fluoro-5-mercaptobenzonitrile (2FMBN) is a fluorinated organic compound belonging to the family of nitriles. It is an important building block for organic synthesis and is used for the production of a variety of pharmaceuticals, agrochemicals, and other compounds. 2FMBN has been used in various scientific research applications, including drug discovery, drug metabolism, and drug transport.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Fluoro-5-mercaptobenzonitrile represents a class of compounds that have been explored for their synthetic utility and chemical reactivity. A notable study describes a method for synthesizing mercaptobenzonitriles, including 2-fluoro-5-mercaptobenzonitrile, from fluorobenzonitriles using Na2S in DMF, demonstrating selective substitution reactions that yield synthetically useful compounds (Taldone et al., 2012). This process highlights the compound's potential in facilitating diverse chemical syntheses, particularly in the context of generating halo-substituted mercaptobenzonitriles.

Spectroscopic and Non-linear Optical Properties

Research into the spectroscopic properties and non-linear optics (NLO) has been conducted on similar fluorinated benzonitriles. A study on 5-fluoro-2-methylbenzonitrile provided insights into molecular atomic structure, vibrational spectra, and NLO properties, combining experimental and theoretical approaches (Kumar & Raman, 2017). These findings suggest that 2-fluoro-5-mercaptobenzonitrile could have potential applications in the development of materials with specific optical properties, given the impact of fluorine substitution on such characteristics.

Electronic and Structural Analysis

The electronic and structural properties of fluorobenzonitriles, including those similar to 2-fluoro-5-mercaptobenzonitrile, have been extensively studied. For instance, an energetic and structural study of mono-fluorobenzonitriles provided valuable data on their thermodynamic properties, aiding in the understanding of their chemical behavior (Ribeiro da Silva et al., 2012). Such research underscores the importance of these compounds in understanding the relationship between fluorination and the electronic structure of aromatic nitriles.

Potential for Electrochemical Applications

The incorporation of fluorine into polymeric materials has been explored for enhancing electrochemical properties. A study on fluoropolymers, including poly(5-fluoroindole), demonstrated their significant potential as high-performance charge storage materials, showcasing superior capacitance and stability (Wang et al., 2019). Although this research does not directly involve 2-fluoro-5-mercaptobenzonitrile, it suggests a broader interest in fluorinated compounds for developing advanced materials for energy storage applications.

Safety and Hazards

The safety data sheet for 2-Fluoro-5-formylbenzonitrile indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-fluoro-5-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBHNYNUDGSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-mercaptobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

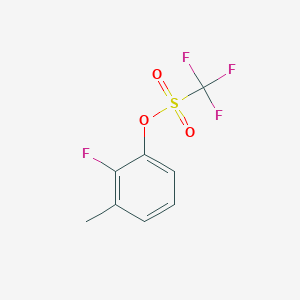

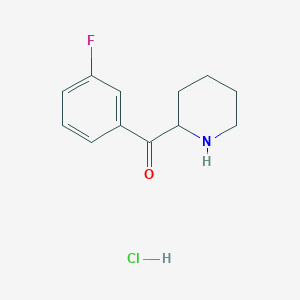

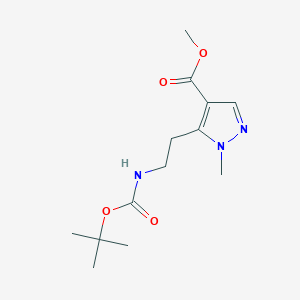

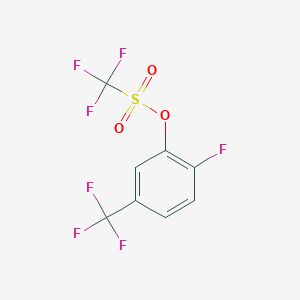

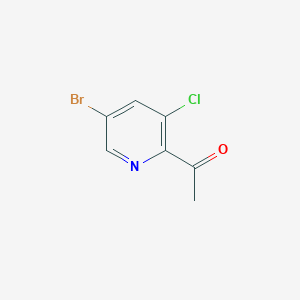

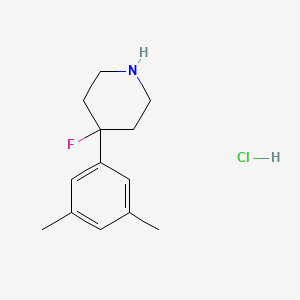

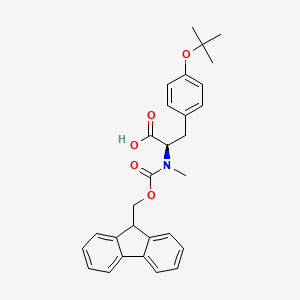

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)

![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)

![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)

![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)

![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)

![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)